An In-depth Technical Guide to the Chemical Structure and Bonding of Isophthalamide
An In-depth Technical Guide to the Chemical Structure and Bonding of Isophthalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical structure and bonding of isophthalamide. The document elucidates the molecule's architecture, the nature of its chemical bonds, and the experimental methodologies used to determine these properties, offering valuable insights for professionals in chemical research and drug development.
Core Chemical Structure
Isophthalamide, systematically named benzene-1,3-dicarboxamide , is an organic compound with the molecular formula C₈H₈N₂O₂ .[1][2][3][4] Its structure is characterized by a central benzene ring to which two amide functional groups (-CONH₂) are attached at the meta (1 and 3) positions.[1][2] This arrangement distinguishes it from its isomers, phthalamide (ortho-substituted) and terephthalamide (para-substituted).
The isophthalamide molecule is a derivative of isophthalic acid.[2] The presence of both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups) on the amide functionalities allows for the formation of extensive intermolecular hydrogen-bonding networks, which are fundamental to its solid-state structure and material properties.[1]
Chemical Bonding Analysis
The bonding in isophthalamide can be analyzed through its covalent framework, atomic hybridization, and the non-covalent interactions that dictate its supramolecular chemistry.
Covalent Bonding and Hybridization
The isophthalamide molecule is comprised of a stable aromatic core and two reactive amide groups.
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Benzene Ring: Each of the six carbon atoms in the benzene ring is sp² hybridized . This hybridization results in a trigonal planar geometry for each carbon, forming σ-bonds with two adjacent carbons and one hydrogen (or one amide-bearing carbon). The remaining unhybridized p-orbital on each carbon atom participates in the delocalized π-system, which confers aromatic stability to the ring.
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Amide Groups: The bonding within the amide groups is of particular interest.
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The carbonyl carbon is sp² hybridized , forming σ-bonds with the ring carbon, the nitrogen, and a π-bond with the oxygen. This results in a trigonal planar geometry around the carbonyl carbon.
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The amide nitrogen is also considered sp² hybridized . While a simple analysis might predict sp³ hybridization due to the lone pair, the lone pair on the nitrogen delocalizes into the carbonyl π-system (conjugation). This resonance effect imparts a partial double-bond character to the C-N bond and constrains the geometry around the nitrogen to be trigonal planar.
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The carbonyl oxygen is sp² hybridized , with two lone pairs occupying two of the three sp² hybrid orbitals.
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Non-Covalent Interactions
While covalent bonds define the molecule itself, non-covalent interactions govern its aggregation in the solid state.
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Hydrogen Bonding: The primary intermolecular force is hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor. These interactions lead to the formation of robust, self-assembled supramolecular structures, such as sheets or tapes, which stabilize the crystal lattice.
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π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π-systems of adjacent molecules align. These interactions, though weaker than hydrogen bonds, contribute significantly to the overall stability of the crystal packing.
Quantitative Structural Data
| Parameter | Value | Citation |
| Compound Name | N,N′-Bis(2,5-dichlorophenyl)isophthalamide | [3] |
| Molecular Formula | C₂₀H₁₂Cl₄N₂O₂ | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c (assumed from context) | [3] |
| Unit Cell Dimensions | a = 11.3661 Å, b = 10.0239 Å, c = 8.9470 Å | [3] |
| β = 109.988° | [3] | |
| Volume (V) | 957.95 ų | [3] |
| Molecules per Unit Cell (Z) | 2 | [3] |
In this derivative, the two amide groups are twisted away from the plane of the central benzene ring by approximately 27.5°.[3] The two C=O groups adopt an anti orientation relative to each other.[3] The crystal packing is stabilized by weak intermolecular N—H⋯O interactions.[3] Bond lengths within the core structure are reported to be within normal ranges.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the precise three-dimensional structure of a crystalline compound like isophthalamide is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and the overall molecular conformation.
Methodology
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Crystal Growth: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution. For isophthalamide, solvents such as ethanol or a mixture of dimethylformamide and water could be employed. The goal is to produce defect-free crystals of a suitable size (typically 0.1-0.5 mm).
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Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling under a stream of liquid nitrogen to minimize radiation damage during data collection.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots of varying intensity). A modern detector, such as a CCD or CMOS detector, records the positions and intensities of thousands of these reflections.
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Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the crystal's asymmetric unit.
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Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by metrics such as the R-factor.
